molecular formula C19H21N3O5S B2955799 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 899999-13-4

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2955799
CAS No.: 899999-13-4
M. Wt: 403.45
InChI Key: JGVQHAPWXFFQLF-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is an oxalamide derivative featuring two distinct pharmacophores:

  • A 1,3-benzodioxole moiety (methylenedioxyphenyl group) linked to one amide nitrogen.
  • A 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl group attached to the second amide nitrogen.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-18(19(24)21-13-3-4-15-16(10-13)27-12-26-15)20-11-14(17-2-1-9-28-17)22-5-7-25-8-6-22/h1-4,9-10,14H,5-8,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVQHAPWXFFQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, also referred to as G856-4141, is a compound of interest due to its potential biological activities. This article summarizes its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

The molecular formula for G856-4141 is C23H27N3O5C_{23}H_{27}N_{3}O_{5} with a molecular weight of 425.48 g/mol. Key chemical properties include:

  • Hydrogen Bond Acceptors : 8
  • Hydrogen Bond Donors : 2
  • Rotatable Bonds : 8
  • LogP (Partition Coefficient) : 1.908
  • Water Solubility (LogSw) : -2.42
    These properties suggest favorable interactions with biological targets, potentially enhancing its efficacy in therapeutic applications .

Biological Activity Overview

G856-4141 has been evaluated for various biological activities, particularly in the context of cancer therapy. The following sections detail its specific activities and mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines. For instance, a study indicated that derivatives of similar compounds exhibited significant cytotoxic effects against breast cancer cells (MCF-7), demonstrating the potential of G856-4141 in targeting tumor cells .

Mechanism of Action :

  • Apoptosis Induction : G856-4141 triggers programmed cell death pathways in cancer cells, leading to reduced viability.
  • Molecular Docking Studies : Computational analyses suggest that G856-4141 interacts with key proteins involved in cell survival and proliferation, potentially inhibiting their activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to G856-4141:

StudyFindings
Study 1Indicated significant cytotoxicity against MCF-7 cells with IC50 values lower than standard chemotherapeutics .
Study 2Explored molecular docking, revealing interactions with apoptotic pathways .
Study 3Demonstrated that structural modifications influenced the anticancer potency of related compounds .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound shares structural homology with several ethanediamide derivatives, differing primarily in substituent groups (Table 1).

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzodioxol-5-yl; Morpholin-4-yl; Thiophen-2-yl ~421.46* Hypothesized protease inhibition (e.g., falcipain-2)
QOD : N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Benzodioxol-5-yl; 1-Methyl-tetrahydroquinolin-6-yl ~435.50* Falcipain-2 inhibitor (antimalarial)
ICD : N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide Biphenyl-4-yl; Indole-2-carboxamide ~403.45* Falcipain-2 inhibitor
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-Phenylpiperazinyl)ethyl]-N′-(4-Fluorophenyl)ethanediamide Benzodioxol-5-yl; 4-Phenylpiperazinyl; 4-Fluorophenyl 490.54 Unknown (structural analog)

*Calculated based on molecular formulas.

Key Observations:

ICD replaces the benzodioxole with a biphenyl-indole system, enhancing planar rigidity but reducing metabolic stability .

Biological Activity: QOD and ICD are validated falcipain-2 inhibitors, a cysteine protease critical for Plasmodium falciparum survival. Substitution of morpholine-thiophene for QOD’s tetrahydroquinoline may alter binding kinetics due to differences in steric bulk and electron distribution .

The 4-fluorophenyl analog (CAS 896347-31-2) demonstrates how halogenation enhances metabolic resistance but may reduce solubility .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reaction of intermediates (e.g., chloroacetylated derivatives) with potassium carbonate in DMF, monitored via TLC for completion .
  • Functionalization of heterocycles : Thiophene and morpholine moieties are introduced via nucleophilic substitution or condensation reactions, as seen in analogous compounds with benzodioxole and morpholine groups .
  • Purification : Solid products are isolated by aqueous workup, followed by recrystallization or chromatography .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:
Key methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and regiochemistry. For example, X-ray crystallography (as in related thiazole derivatives) resolves stereochemical ambiguities .
  • Chromatography : TLC for reaction monitoring and HPLC for purity assessment .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:
Optimization strategies include:

  • Stoichiometric tuning : Adjusting molar ratios of reagents (e.g., 1.5 equivalents of potassium carbonate to drive amidation) .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .
  • Catalysis : Exploring catalysts (e.g., CBS-oxazaborolidine for enantioselective steps) to reduce side reactions .
  • Temperature control : Gradual warming from −15°C to room temperature minimizes decomposition of sensitive intermediates .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Answer:

  • Theoretical frameworks : Align experimental design with concepts like frontier molecular orbital theory to predict reactivity of thiophene and morpholine groups .
  • Hybrid methods : Combine DFT calculations with empirical data (e.g., X-ray structures) to validate electronic effects .
  • Systematic variation : Test substituents on the benzodioxole ring to isolate electronic vs. steric contributions to reactivity .

Basic: What are common impurities or byproducts, and how are they identified?

Answer:

  • Byproducts : Unreacted intermediates (e.g., chloroacetylated precursors) or hydrolysis products of morpholine .
  • Detection : TLC spots with Rf values distinct from the target compound; HPLC peaks with retention time shifts .
  • Mitigation : Use of excess amine nucleophiles to drive reactions to completion and minimize residual starting material .

Advanced: How do electronic properties of thiophene and morpholine influence biological interactions?

Answer:

  • Thiophene : Enhances π-π stacking with aromatic residues in enzymes, as seen in analogs with antiviral activity .
  • Morpholine : Increases solubility and hydrogen-bonding potential, improving membrane permeability .
  • Methodology : Use fluorescence quenching assays or molecular docking to map interactions with target proteins .

Advanced: What strategies address low reproducibility in spectroscopic data during structural elucidation?

Answer:

  • Standardization : Calibrate instruments using reference compounds (e.g., benzodioxole derivatives with known spectra) .
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature studies .
  • Collaborative validation : Cross-check data across labs using shared protocols .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Toxic solvents : Replace DMF with less hazardous alternatives (e.g., acetonitrile) where possible .
  • Waste management : Neutralize acidic/basic byproducts before disposal .
  • Personal protective equipment (PPE) : Use fume hoods and nitrile gloves for handling morpholine derivatives .

Advanced: How to integrate this compound into a broader drug discovery framework?

Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with modified thiophene substituents to probe bioactivity .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays .
  • Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity to proposed targets .

Advanced: What computational tools predict the compound’s stability under varying pH conditions?

Answer:

  • pKa prediction software : Tools like MarvinSketch estimate protonation states of morpholine and amide groups .
  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the ethanediamide linkage) .
  • Experimental correlation : Validate predictions via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

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